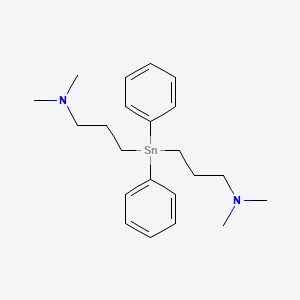
3,3'-(Diphenylstannanediyl)bis(N,N-dimethylpropan-1-amine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Diphenylstannanediyl)bis(N,N-dimethylpropan-1-amine) is a chemical compound that features a tin (Sn) atom bonded to two phenyl groups and two N,N-dimethylpropan-1-amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Diphenylstannanediyl)bis(N,N-dimethylpropan-1-amine) typically involves the reaction of diphenyltin dichloride with N,N-dimethylpropan-1-amine in the presence of a base. The reaction can be carried out under an inert atmosphere to prevent oxidation of the tin center. The general reaction scheme is as follows:
Ph2SnCl2+2N,N-dimethylpropan-1-amine→3,3’-(Diphenylstannanediyl)bis(N,N-dimethylpropan-1-amine)+2HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Diphenylstannanediyl)bis(N,N-dimethylpropan-1-amine) can undergo various types of chemical reactions, including:
Oxidation: The tin center can be oxidized from Sn(II) to Sn(IV) using oxidizing agents such as hydrogen peroxide or halogens.
Substitution: The phenyl groups or the N,N-dimethylpropan-1-amine groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), bromine (Br₂)
Substitution: Grignard reagents, organolithium reagents
Major Products
Oxidation: Formation of tin(IV) compounds
Substitution: Formation of various substituted organotin compounds
Scientific Research Applications
3,3’-(Diphenylstannanediyl)bis(N,N-dimethylpropan-1-amine) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organotin compounds.
Materials Science: Potential use in the development of new materials with unique electronic or optical properties.
Biology and Medicine: Investigated for its potential biological activity and use in drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3,3’-(Diphenylstannanediyl)bis(N,N-dimethylpropan-1-amine) depends on its specific application. In general, the tin center can interact with various molecular targets, including enzymes and receptors, through coordination bonds. This interaction can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Diphenyltin dichloride: A precursor used in the synthesis of 3,3’-(Diphenylstannanediyl)bis(N,N-dimethylpropan-1-amine).
N,N-dimethylpropan-1-amine: A component of the compound.
Organotin compounds: A broad class of compounds containing tin bonded to organic groups.
Uniqueness
3,3’-(Diphenylstannanediyl)bis(N,N-dimethylpropan-1-amine) is unique due to its specific combination of tin, phenyl, and N,N-dimethylpropan-1-amine groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
110229-66-8 |
|---|---|
Molecular Formula |
C22H34N2Sn |
Molecular Weight |
445.2 g/mol |
IUPAC Name |
3-[3-(dimethylamino)propyl-diphenylstannyl]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/2C6H5.2C5H12N.Sn/c2*1-2-4-6-5-3-1;2*1-4-5-6(2)3;/h2*1-5H;2*1,4-5H2,2-3H3; |
InChI Key |
PCUWEDVRPHOLFG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC[Sn](CCCN(C)C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


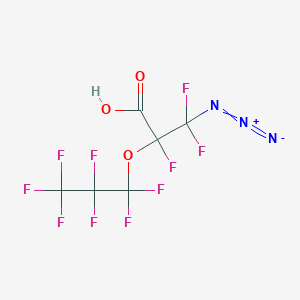
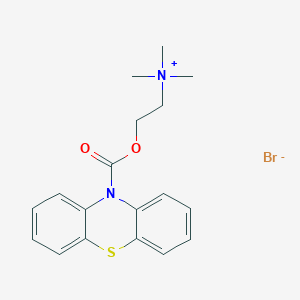
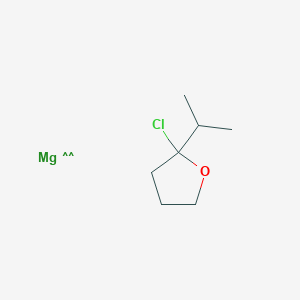
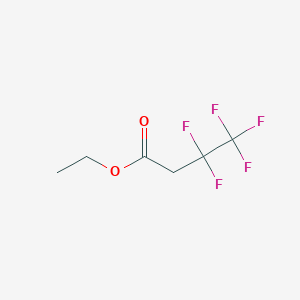
![1H-2,7-Methanocyclopenta[b]pyrazine](/img/structure/B14336030.png)

![Phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester](/img/structure/B14336039.png)

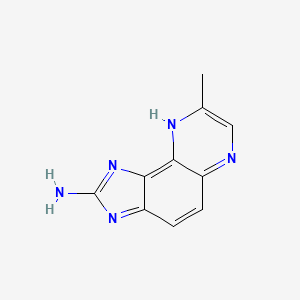

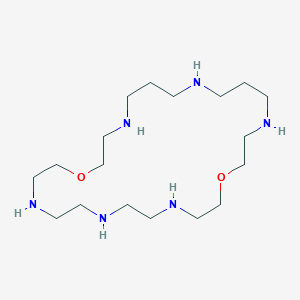
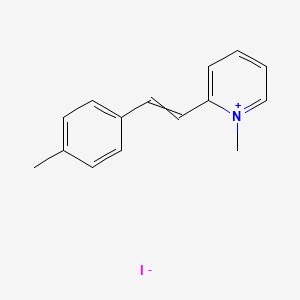
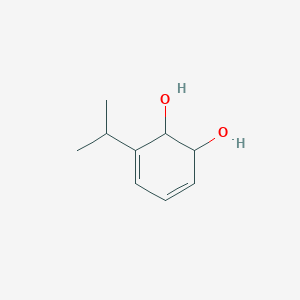
![{2-[(2-Methoxyphenyl)(oxo)acetyl]phenoxy}acetic acid](/img/structure/B14336076.png)
